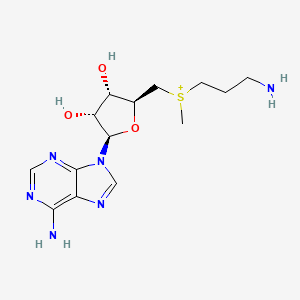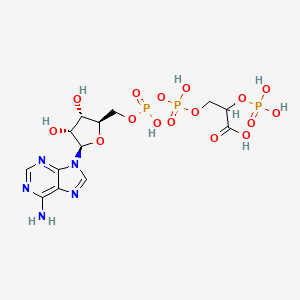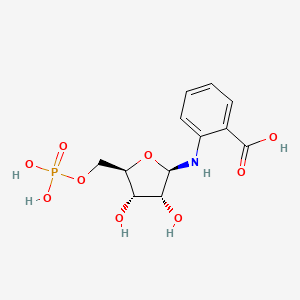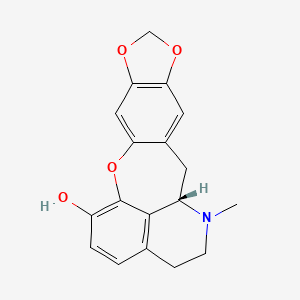
Sulfobromophthalein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromosulfophthalein is an organosulfonic acid that consists of phthalide bearing four bromo substituents at positions 4, 5, 6 and 7 as well as two 4-hydroxy-3-sulfophenyl groups both located at position 1. It has a role as a dye. It is a member of 2-benzofurans, an organobromine compound, an organosulfonic acid and a member of phenols. It derives from a 2-benzofuran-1(3H)-one. It is a conjugate acid of a bromosulfophthalein(2-).
Sulfobromophthalein or otherwise called bromsulphthalein is used as a test of liver function in humans.
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.
Applications De Recherche Scientifique
1. Hepatic Function Evaluation Sulfobromophthalein (BSP) has been extensively used to evaluate hepatic function. Its use in detecting hepatic insufficiency is based on its uptake and excretion by the liver. BSP's role in indicating hepatic dysfunction is well-documented, although the precise mechanisms by which it is processed by the liver are complex (Combes, 1959). Additionally, studies have demonstrated that BSP clearance and retention can be influenced by factors such as aging, hypopituitarism, and liver diseases (Koff et al., 1973), (Schmidt et al., 1967).
2. BSP in Hepatobiliary Excretory Function BSP is conjugated with glutathione (GSH) for hepatobiliary excretion, making it a useful tool for studying hepatic excretory function. Research has shown that variations in the nuclear factor erythroid 2-related factor 2 (Nrf2) can affect BSP elimination, highlighting the role of Nrf2 in inducing glutathione-S-transferase activity and influencing BSP biliary excretion (Reisman et al., 2009).
3. Drug Metabolism Studies BSP's interaction with liver functions also makes it an effective tool for drug metabolism studies. The isolated perfused rat liver model using BSP has provided insights into liver function and the metabolism of exogenous or endogenous compounds. Parameters such as elimination half-life and hepatic clearance tested using BSP can reflect the liver's inherent ability to eliminate substances into the bile (Céspedes & Rodríguez Garay, 1979).
4. BSP as a Research Tool in Cellular and Molecular Studies On a cellular and molecular level, studies have utilized BSP to understand cellular transport mechanisms. For instance, research on rat liver plasma-membrane vesicles indicated that BSP transport is an electrogenic process that occurs exclusively at the sinusoidal membrane level, enhancing understanding of liver cell function (Baldini et al., 1986).
Propriétés
Numéro CAS |
297-83-6 |
|---|---|
Nom du produit |
Sulfobromophthalein |
Formule moléculaire |
C20H10Br4O10S2 |
Poids moléculaire |
794 g/mol |
Nom IUPAC |
2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |
Clé InChI |
OHTXTCNTQJFRIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
Autres numéros CAS |
297-83-6 |
Numéros CAS associés |
71-67-0 (di-hydrochloride salt) |
Synonymes |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



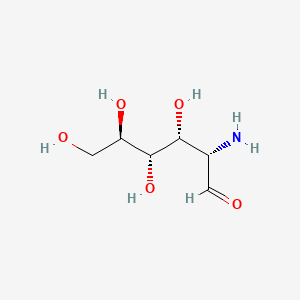


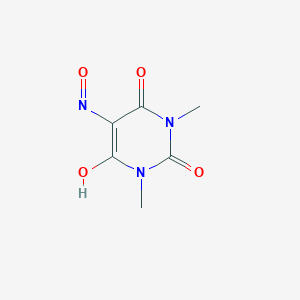
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
